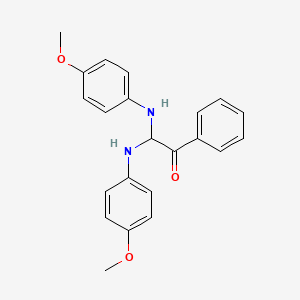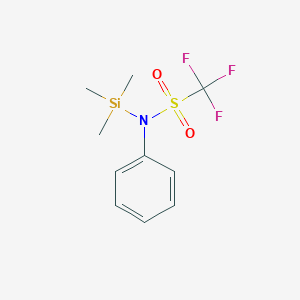
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical properties. It is known for its strong electron-withdrawing capabilities and its role as a triflating reagent. The compound’s molecular formula is C6H5N(SO2CF3)2, and it has a molecular weight of 357.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature for 24 hours. The resulting product is then filtered and washed with diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide.
Cycloaddition Reactions: The compound can react with sodium azide to form 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide.
Common Reagents and Conditions
Bromoacetonitrile: Used in substitution reactions.
Sodium Azide: Used in cycloaddition reactions.
Potassium Carbonate: Acts as a base in the reaction medium.
Tetrahydrofuran (THF): Common solvent for these reactions.
Major Products Formed
N-(Cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide: Formed from substitution reactions.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: Formed from cycloaddition reactions.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a triflating reagent and in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and catalysts.
Mecanismo De Acción
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThe molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another strong electron-withdrawing compound used in similar applications.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: A derivative formed through cycloaddition reactions.
Uniqueness
1,1,1-Trifluoro-N-phenyl-N-(trimethylsilyl)methanesulfonamide is unique due to its combination of trifluoromethyl and trimethylsilyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
89902-40-9 |
|---|---|
Fórmula molecular |
C10H14F3NO2SSi |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-phenyl-N-trimethylsilylmethanesulfonamide |
InChI |
InChI=1S/C10H14F3NO2SSi/c1-18(2,3)14(9-7-5-4-6-8-9)17(15,16)10(11,12)13/h4-8H,1-3H3 |
Clave InChI |
YAIUBQLOQVPCLV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


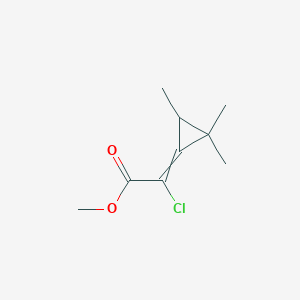
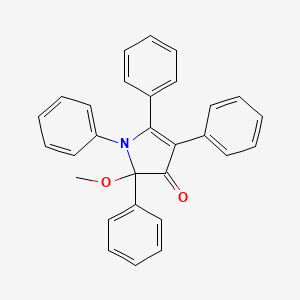
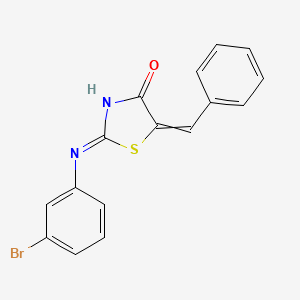
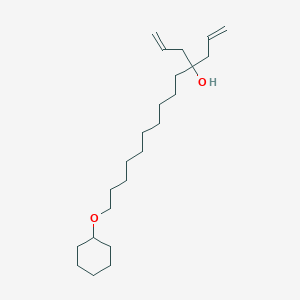
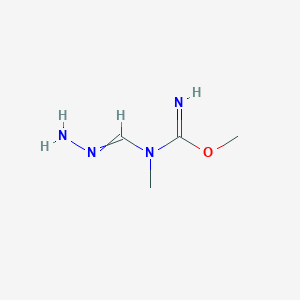
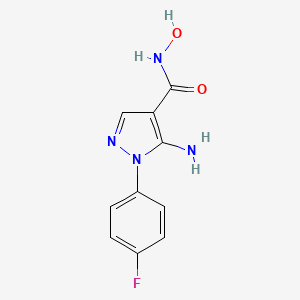
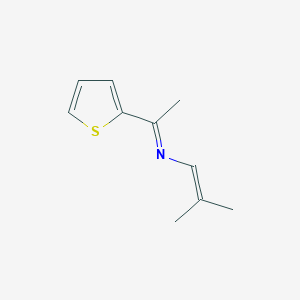
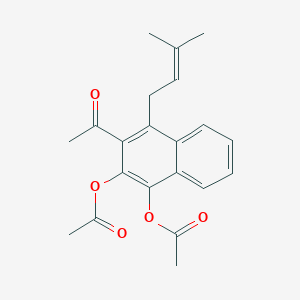
![1,1'-{Sulfonylbis[(4,1-phenylene)oxyethane-2,1-diyl]}dibenzene](/img/structure/B14398748.png)
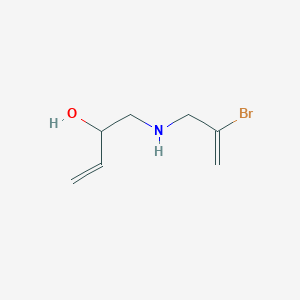

![2,3,4-Trimethoxybenzo[8]annulene-5,6-dione](/img/structure/B14398759.png)
